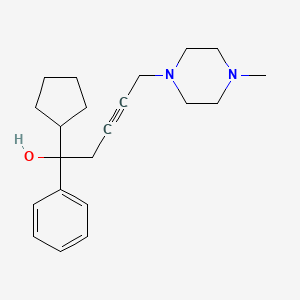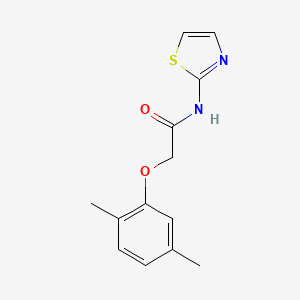
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide, also known as BHAAH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BHAAH is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit promising biological activities. In
Mechanism of Action
The mechanism of action of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is not fully understood. However, it has been proposed that N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide exerts its biological activities by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. Additionally, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in lab experiments include its potent biological activities and its ease of synthesis. However, there are also limitations to using N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in lab experiments. For example, N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been found to exhibit cytotoxic effects in normal cells at high concentrations. Additionally, the mechanism of action of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide. One direction is to further elucidate its mechanism of action. Additionally, studies could be conducted to investigate the potential therapeutic applications of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in other diseases, such as fungal and bacterial infections. Furthermore, research could be conducted to optimize the synthesis method of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide to improve its yield and purity. Finally, studies could be conducted to investigate the potential use of N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide in combination with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide can be synthesized through various methods, including the reaction of 2-(1-hydroxycyclohexyl)acetic acid hydrazide with 4-bromobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is then purified through recrystallization in ethanol.
Scientific Research Applications
N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In a study conducted by Li et al. (2017), N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide was found to exhibit potent anticancer activity against human breast cancer cells. The study showed that N'-(4-bromobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide induced apoptosis in breast cancer cells by activating the caspase-3 pathway.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-6-4-12(5-7-13)11-17-18-14(19)10-15(20)8-2-1-3-9-15/h4-7,11,20H,1-3,8-10H2,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRVFSWEJFNOD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NN=CC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N/N=C/C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde](/img/structure/B5529122.png)
![methyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5529131.png)
![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)
![3-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5529144.png)
![5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5529171.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-1-phenyl-2-piperazinone](/img/structure/B5529177.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5529185.png)
![6-ethyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5529187.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)


![2,2-diphenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529212.png)
![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)